molecular formula C9H7F3N4 B14028763 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

Cat. No.: B14028763
M. Wt: 228.17 g/mol
InChI Key: LIVOYNHLBIGYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4H-1,2,4-Triazol-4-yl)-5-(trifluoromethyl)aniline (CAS 1220630-92-1) is a chemical building block of significant interest in medicinal and agrochemical research. This compound features a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities and ability to interact with biological targets through hydrogen bonding and dipole interactions . The molecule also incorporates a trifluoromethyl group, a modification that can profoundly enhance a compound's properties by improving its metabolic stability, lipophilicity, and bioavailability . The structural motifs present in this aniline derivative are associated with a wide spectrum of pharmacological activities. The 1,2,4-triazole core is a key component in numerous commercial drugs and active research compounds, including antifungal agents that inhibit ergosterol biosynthesis , anticonvulsants that modulate GABA-A receptors , and anticancer drugs . As an aniline derivative, this compound serves as a versatile synthetic intermediate, enabling researchers to construct more complex molecules, such as amide-coupled hybrids for screening against various biological targets . Its potential applications extend to the development of novel antifungal, antibacterial, and central nervous system (CNS) active agents. Product Specifications: • CAS Number: 1220630-92-1 • Molecular Formula: C9H7F3N4 • Molecular Weight: 228.17 g/mol • Storage: Keep in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2

InChI Key

LIVOYNHLBIGYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

[3 + 2]-Cycloaddition of Nitrile Imines with Trifluoroacetonitrile

This method employs a regioselective cycloaddition between nitrile imines (generated in situ from hydrazonyl chlorides) and trifluoroacetonitrile (CF₃CN). The reaction utilizes 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime as a CF₃CN precursor.

General Procedure:

  • Reagents: Hydrazonyl chloride (1.5 equiv), trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (1.0 equiv), triethylamine (3.0 equiv), dichloromethane solvent.
  • Conditions: Room temperature, 12 hours, open-air atmosphere.
  • Workup: Solvent removal under reduced pressure, purification via flash chromatography (petroleum ether/CH₂Cl₂).

Example:

  • 3a (representative product) was synthesized in 56% yield (1.63 g) on a 10 mmol scale.
Component Amount Role
Hydrazonyl chloride 0.30 mmol Dipolarophile
CF₃CN precursor 0.20 mmol Trifluoromethyl source
Triethylamine 0.60 mmol Base

Advantages:

  • High regioselectivity for 5-trifluoromethyl-1,2,4-triazoles.
  • Tolerates alkyl and aryl substituents on hydrazonyl chlorides.

Sequential Triazole Ring Formation and Functionalization

This approach involves discrete steps: (i) triazole ring synthesis, (ii) trifluoromethyl group introduction, and (iii) coupling with aniline derivatives.

Stepwise Protocol:

Example:

  • Cyclohexyl-substituted triazoles achieved 62–89% yields in coupling steps.

Optimization and Scalability

Gram-Scale Synthesis

The cycloaddition method was successfully scaled to 10 mmol, yielding 3a in 56% (1.63 g). Key parameters:

Downstream Transformations

Derivatives of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline were further functionalized:

Comparative Analysis of Methods

Method Yield Range Scalability Functional Group Tolerance
[3 + 2]-Cycloaddition 56–89% High Broad (alkyl, aryl)
Stepwise Synthesis 62–89% Moderate Limited by coupling steps

Research Findings and Applications

  • Pharmaceutical Intermediates: The compound’s trifluoromethyl and triazole motifs enhance bioavailability and metabolic stability, making it valuable in drug discovery.
  • Agrochemicals: Demonstrated potential in pesticide development due to its resistance to enzymatic degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the triazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isomers and Substituent Variations

3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
  • Molecular Formula : C₁₀H₉F₃N₄
  • Key Differences: The triazole methyl group is at the 5-position (vs. 4-position in the target compound).
  • Impact : Reduced symmetry may lower melting points and influence intermolecular interactions in solid-state applications .
3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
  • Molecular Formula : C₅H₇F₃N₄S
  • Key Differences :
    • A methylsulfanyl (-SMe) group replaces the aniline NH₂.
    • The sulfur atom increases hydrophobicity (clogP ~2.5) and may enhance membrane permeability but reduce aqueous solubility.
  • Impact : The -SMe group could act as a metabolic liability via oxidation, whereas the NH₂ group in the target compound offers hydrogen-bonding sites for target engagement .

Heterocycle Replacement: Imidazole and Oxadiazole Analogs

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • Molecular Formula : C₁₁H₁₁F₃N₄
  • Key Differences :
    • The triazole is replaced by a 4-methylimidazole ring.
    • Imidazole’s two nitrogen atoms create a stronger dipole moment, enhancing solubility in polar solvents.
  • Impact : Increased basicity (pKa ~6.5 for imidazole vs. ~2.5 for 1,2,4-triazole) may improve bioavailability but reduce stability under acidic conditions .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • Molecular Formula : C₉H₈N₃O
  • Key Differences :
    • The oxadiazole ring replaces triazole, introducing an oxygen atom.
    • Oxadiazoles are electron-deficient, which may increase electrophilicity and reactivity in cross-coupling reactions.
  • Impact : Lower thermal stability compared to triazoles due to weaker aromaticity, but enhanced electronic withdrawing effects could modulate aniline NH₂ acidity .

Substituent Effects: Halogen and Aromatic Group Variations

Fluorophenyl and Chlorophenyl Derivatives (Isostructural Compounds)
  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Differences :
    • Fluorine vs. chlorine substituents on aryl rings.
    • Fluorine’s smaller size and higher electronegativity improve crystallinity (as seen in single-crystal studies) but reduce polarizability compared to chlorine.
  • Impact : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability, whereas chlorinated derivatives may show higher binding affinity due to increased van der Waals interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Heterocycle Type Key Substituents Notable Properties
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline C₁₀H₈F₃N₄ 1,2,4-Triazole -CF₃, NH₂ High planarity, moderate solubility
3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline C₁₀H₉F₃N₄ 1,2,4-Triazole -CF₃, NH₂, 5-Me Reduced symmetry, lower melting point
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C₁₁H₁₁F₃N₄ Imidazole -CF₃, NH₂, 4-Me Higher basicity, improved solubility
3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine C₅H₇F₃N₄S 1,2,4-Triazole -CF₃, -SMe Enhanced lipophilicity, metabolic risks
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline C₉H₈N₃O 1,2,4-Oxadiazole -O-, NH₂, 3-Me Electron-deficient, reactive

Biological Activity

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C10H8F3N5
  • Molecular Weight : 253.20 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-78.5
Compound BMDA-MB-2317.2
This compoundA5496.0

In these studies, the compound exhibited lower IC50 values compared to standard chemotherapeutics like Doxorubicin (IC50 = 15 µM), indicating a stronger growth inhibition in tested cell lines.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The compound has been evaluated for its efficacy against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans12.5
Aspergillus niger25.0
Cryptococcus neoformans10.0

The compound demonstrated significant antifungal activity with MIC values lower than those of conventional antifungal agents like Fluconazole.

The mechanisms through which this compound exerts its biological effects involve:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer proliferation and fungal metabolism.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the triazole ring and substituents on the aniline moiety significantly impact potency and selectivity.

  • Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can enhance anticancer activity.
  • Substituent Variations : The presence of trifluoromethyl groups has been correlated with increased lipophilicity and improved cell membrane permeability.

Case Studies

A recent study explored the effects of various derivatives of triazole compounds on cancer cell lines. One derivative showed a remarkable increase in caspase activation levels compared to untreated controls, indicating enhanced apoptosis induction.

Case Study Summary

  • Objective : Evaluate the efficacy of triazole derivatives on cancer cell lines.
  • Findings : Significant induction of apoptosis was observed with increased levels of caspase 9.

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